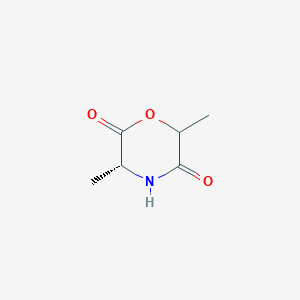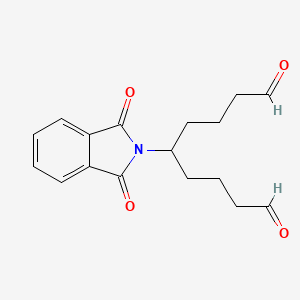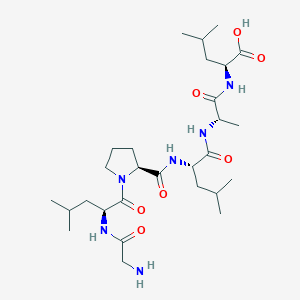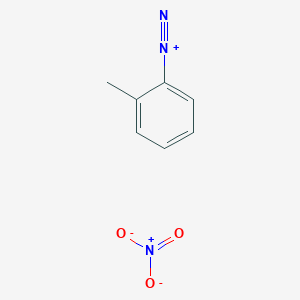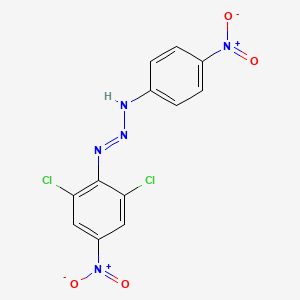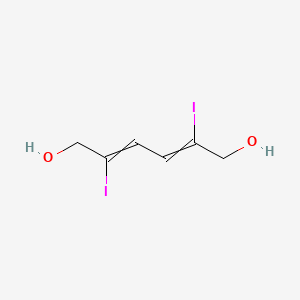
2,5-Diiodohexa-2,4-diene-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diiodohexa-2,4-diene-1,6-diol is an organic compound with the molecular formula C6H8I2O2 It is characterized by the presence of two iodine atoms and two hydroxyl groups attached to a hexadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diiodohexa-2,4-diene-1,6-diol typically involves the iodination of hexa-2,4-diene-1,6-diol. The reaction is carried out under controlled conditions to ensure the selective addition of iodine atoms at the 2 and 5 positions of the diene. Common reagents used in this process include iodine (I2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Diiodohexa-2,4-diene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of hexa-2,4-diene-1,6-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Diiodohexa-2,4-diene-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-Diiodohexa-2,4-diene-1,6-diol involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine atoms and hydroxyl groups allows it to form strong interactions with these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadiyne-1,6-diol: Similar structure but with triple bonds instead of double bonds.
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: Contains methoxy groups and a cyclic structure.
2,5-Diamino-2,5-cyclohexadiene-1,4-dione: Contains amino groups and a cyclic structure.
Uniqueness
2,5-Diiodohexa-2,4-diene-1,6-diol is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and potential biological activity. The combination of double bonds and hydroxyl groups also contributes to its versatility in various chemical reactions and applications .
Properties
CAS No. |
179766-56-4 |
|---|---|
Molecular Formula |
C6H8I2O2 |
Molecular Weight |
365.94 g/mol |
IUPAC Name |
2,5-diiodohexa-2,4-diene-1,6-diol |
InChI |
InChI=1S/C6H8I2O2/c7-5(3-9)1-2-6(8)4-10/h1-2,9-10H,3-4H2 |
InChI Key |
LKGMWLMVSOXTJL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=CC=C(CO)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


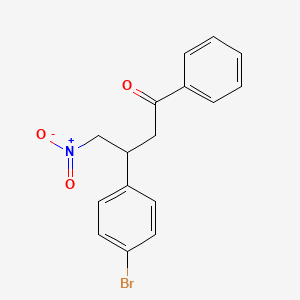
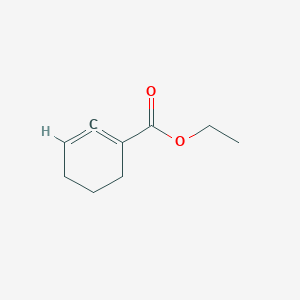
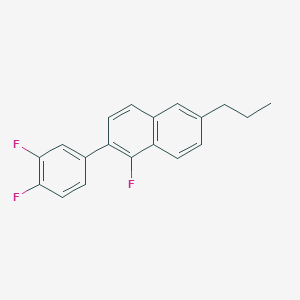
![2-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14245081.png)

![1,2-Bis{[(hex-5-yn-1-yl)oxy]methyl}benzene](/img/structure/B14245088.png)
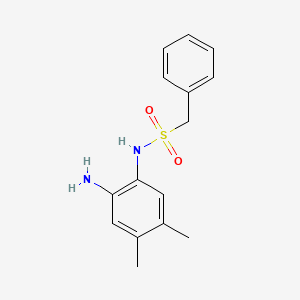
![1-[Difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B14245103.png)
